![molecular formula C5H11NO4S B2778732 Methyl 2-ethanesulfonamidoacetate CAS No. 888682-59-5](/img/structure/B2778732.png)
Methyl 2-ethanesulfonamidoacetate
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Overview
Description
“Methyl 2-ethanesulfonamidoacetate” is a chemical compound with the molecular formula C5H11NO4S. It has a molecular weight of 181.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-ethanesulfonamidoacetate” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms in the molecule can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-ethanesulfonamidoacetate” are not available, similar compounds can undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group . They can also be involved in condensation reactions, where two molecules combine to form a larger molecule, often with the loss of a small molecule such as water .Scientific Research Applications
- Sulfonimidates, including MESAA, serve as precursors for sulfoximine and sulfonimidamide drug candidates. These compounds exhibit diverse biological activities and may contribute to novel therapeutic agents .
- Elevated temperatures can lead to sulfonimidate decomposition, which has been harnessed to access poly(oxothiazene) polymers and other related materials .
- By modifying up to three points of diversity (O–R1 bond, S–C bond, and nitrogen R3 substituent), chemists can create enantiomerically enriched compounds .
- Understanding how MESAA interacts with catalysts and other monomers provides insights into designing new materials and copolymers .
- MESAA derivatives can be used in the synthesis of (meth)acrylates. For example, aryloxycarbonyl methyl methacrylate homopolymers can be prepared using MESAA as a precursor .
Drug Development and Medicinal Chemistry
Polymer Synthesis
Asymmetric Syntheses
Alkyl Transfer Reagents
Copolymerization Reactions
(Meth)Acrylate Synthesis
Future Directions
properties
IUPAC Name |
methyl 2-(ethylsulfonylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-3-11(8,9)6-4-5(7)10-2/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIRRAWRBRGKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethanesulfonamidoacetate |
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